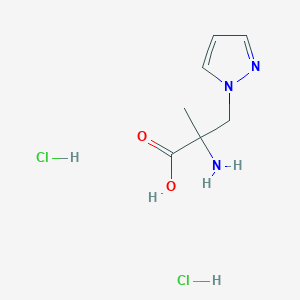
2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C7H11N3O22HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanoic acid with 1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
- 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride
Uniqueness
2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and carboxylic acid functional groups.
生物活性
2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride, also known as a pyrazole derivative, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.
Molecular Structure
The molecular formula of this compound is C₇H₁₁N₃O₂, with the following structural characteristics:
- Molecular Weight : 155.1546 g/mol
- SMILES Notation : CC(CN1C=CC=N1)(C(=O)O)N
- InChI Key : OTTIYQKNLOFVIS-UHFFFAOYSA-N
The compound contains an amino group, a pyrazole ring, and a propanoic acid moiety, which contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly the N-methyl-D-aspartate receptor (NMDAR). NMDARs are crucial for synaptic plasticity and memory function in the central nervous system (CNS).
Recent studies have indicated that compounds with similar structures can act as positive allosteric modulators (PAMs) for NMDARs, enhancing receptor response and potentially providing therapeutic benefits in neurological disorders such as Alzheimer's disease and schizophrenia .
Study on Pyrazole Derivatives
A study published in MDPI highlighted several synthesized pyrazole derivatives and their biological activities. Among these, compounds exhibiting selective modulation of NMDARs were identified as having significant potential for treating CNS disorders. The study emphasized the importance of structural modifications to enhance efficacy and reduce side effects .
Clinical Implications
Although direct clinical studies on this compound are scarce, the findings from related compounds suggest that further investigation could lead to valuable insights into its therapeutic applications. The modulation of glutamatergic signaling pathways may offer new avenues for treating various neurological conditions.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 155.1546 g/mol |
| SMILES | CC(CN1C=CC=N1)(C(=O)O)N |
| InChI Key | OTTIYQKNLOFVIS-UHFFFAOYSA-N |
| Potential Activities | NMDAR modulation, antidiabetic |
| Related Studies | Positive allosteric modulators |
属性
IUPAC Name |
2-amino-2-methyl-3-pyrazol-1-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)5-10-4-2-3-9-10;;/h2-4H,5,8H2,1H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLCJYMPMSPJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














